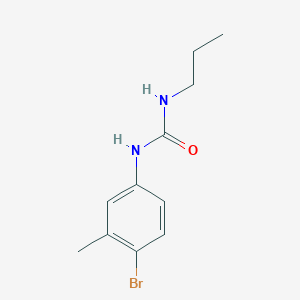

![molecular formula C17H13FN2OS B5497889 2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of extensive research . The design, synthesis, and pharmacological evaluation of various substituted thiazoles have been described . For instance, the 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles and the N-substituted 2-phenylthiazol-4-ethylamides have been synthesized and evaluated .Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, often exhibit antimicrobial properties . They can be synthesized and modified to enhance their effectiveness against various bacterial strains. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anticancer Potential

Research has shown that thiazole compounds can have anticancer activities . They can be designed to target specific cancer cell lines, offering a pathway to develop novel chemotherapeutic agents. The structural modification of thiazole moieties can lead to molecules with potent antitumor properties .

Antidiabetic Applications

Thiazole derivatives are also explored for their antidiabetic effects . They can act on various biological targets involved in diabetes management, such as enzymes or receptors, which can lead to the development of new antidiabetic drugs .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases and pain management. They can be formulated into drugs that provide relief from inflammation and pain without the side effects associated with current medications .

Neuroprotective Uses

Some thiazole derivatives have shown neuroprotective activities , which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. They may help in the synthesis of neurotransmitters or protect neural tissue from damage .

Antioxidant Properties

Thiazoles can possess antioxidant properties , protecting cells from oxidative stress. This application is significant in preventing diseases caused by free radicals and in the preservation of food and cosmetic products .

Agricultural Chemicals

In agriculture, thiazole derivatives can be used to create pesticides and fungicides . Their effectiveness in controlling pests and plant diseases can lead to increased crop yields and reduced crop losses .

Photographic and Industrial Sensitizers

Thiazole compounds are utilized as sensitizers in the photographic industry due to their ability to respond to light. Additionally, they can be used in various industrial applications, such as in the synthesis of dyes and pigments .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to induce their effects . The mode of action can vary depending on the specific biological target and the structure of the thiazole derivative .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-15-9-5-4-8-14(15)16(21)19-10-13-11-22-17(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGPHEBTCFCUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)

![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)

![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)

![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)

![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)